molecular formula C14H23N3O2 B14584461 Methyl 3,4,5-tris(dimethylamino)benzoate CAS No. 61544-83-0

Methyl 3,4,5-tris(dimethylamino)benzoate

Cat. No.: B14584461
CAS No.: 61544-83-0
M. Wt: 265.35 g/mol
InChI Key: QVSNGZALKWQQGT-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tris(dimethylamino)benzoate is a synthetic benzoate ester derivative designed for advanced chemical and pharmaceutical research applications. As a multifunctional building block, its high-density tertiary amine groups on the benzoate core make it a valuable precursor in organic synthesis, particularly for constructing complex molecular architectures such as dendrimers. These dendrimers are programmable synthetic macromolecules that can self-assemble into nanostructures like dendrimersomes, which serve as mimics for biological membranes and have applications in drug delivery and synthetic biology . Furthermore, the structural features of this compound are analogous to other pharmacologically active benzoate esters. Similar molecules have demonstrated significant research interest in areas such as chemotherapeutic adjuvants and as modulators of specific kinase activity , highlighting the potential of this chemical scaffold in drug discovery. The compound is also related to derivatives used in developing site-selective bioconjugation techniques for creating glycodendriproteins, which are synthetic functional mimics of glycoproteins with applications in vaccine design and as anti-infective therapeutics . This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61544-83-0

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

methyl 3,4,5-tris(dimethylamino)benzoate

InChI

InChI=1S/C14H23N3O2/c1-15(2)11-8-10(14(18)19-7)9-12(16(3)4)13(11)17(5)6/h8-9H,1-7H3

InChI Key

QVSNGZALKWQQGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1N(C)C)N(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4,5-tris(dimethylamino)benzoate typically involves the esterification of 3,4,5-tris(dimethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3,4,5-tris(dimethylamino)benzoic acid+methanolacid catalystMethyl 3,4,5-tris(dimethylamino)benzoate+water\text{3,4,5-tris(dimethylamino)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3,4,5-tris(dimethylamino)benzoic acid+methanolacid catalyst​Methyl 3,4,5-tris(dimethylamino)benzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4,5-tris(dimethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 3,4,5-tris(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tris(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple dimethylamino groups enhances its binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Substituent Type and Reactivity

  • Methyl 4-[4,4-Dicyano-3-(2-dimethylaminovinyl)but-3-enyl]benzoate (9a): Contains electron-withdrawing cyano (-CN) groups, which reduce ring electron density. This contrasts sharply with the electron-rich dimethylamino groups in the target compound, which increase reactivity in nucleophilic and polymerization reactions .
  • Ethyl 4-(Dimethylamino)benzoate: A mono-substituted analog, this compound demonstrates lower steric hindrance and higher degree of conversion in resin cements compared to methacrylate derivatives, highlighting the role of dimethylamino groups in enhancing reactivity .

Table 1: Substituent Effects on Reactivity

Compound Substituent Type Key Reactivity Feature Reference
Methyl 3,4,5-tris(dimethylamino)benzoate Electron-donating (-N(CH₃)₂) High nucleophilicity, thermal stability
Methyl 4-[...]benzoate (9a) Electron-withdrawing (-CN) Reduced electron density, lower reactivity
Ethyl 4-(dimethylamino)benzoate Single -N(CH₃)₂ Moderate reactivity in resin systems

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